AH001

Description

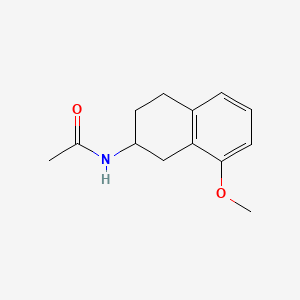

Structure

3D Structure

Properties

IUPAC Name |

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJCYVYVTWEIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934704 | |

| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80270-68-4, 153221-21-7 | |

| Record name | 2-Acetamido-8-methoxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AH 001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AH001 in Androgenetic Alopecia

Introduction

Androgenetic Alopecia (AGA) is the most common form of hair loss, characterized by a progressive miniaturization of hair follicles in genetically susceptible individuals. The pathophysiology is primarily driven by androgens, specifically dihydrotestosterone (DHT), which shortens the anagen (growth) phase of the hair cycle. For decades, therapeutic innovation has been limited, with treatments like finasteride and minoxidil forming the cornerstone of therapy, each with its own limitations in efficacy and side effect profiles. AH001, a novel molecule developed by AnHorn Medicines, represents a paradigm shift in the treatment of AGA. It is a first-in-class, topically administered, selective protein degrader designed using artificial intelligence to directly target the root cause of androgen-mediated hair loss.[1][2] This guide provides a detailed examination of its mechanism of action, supported by available data and relevant experimental frameworks.

Core Mechanism of Action: Targeted Androgen Receptor Degradation

Signaling Pathway in Androgenetic Alopecia and AH001 Intervention

In AGA, the potent androgen DHT is the primary culprit. It is synthesized from testosterone in the hair follicle's dermal papilla cells by the enzyme 5α-reductase. DHT then binds to and activates the Androgen Receptor. This activated DHT-AR complex translocates to the nucleus, where it modulates the expression of genes that lead to the progressive shortening of the anagen phase and the miniaturization of the hair follicle. AH001 intervenes by destroying the AR protein itself, rendering the cell insensitive to DHT.

Quantitative Data Summary

| Study Phase | Parameter | Key Findings | Citations |

| Phase I Clinical Trial | Safety & Tolerability | Safe and well-tolerated across all tested dose levels. | [4] |

| Adverse Events | No drug-related adverse events were reported. | [4] | |

| Systemic Exposure | Topical application avoids systemic side effects associated with oral hormonal inhibitors. | [3][4] | |

| Preclinical | Efficacy | Demonstrated significant efficacy in reversing hair loss induced by DHT in animal models. | [6] |

| Safety Profile | Preclinical data demonstrated a strong safety profile and excellent local tolerability. | [3][4] |

Experimental Protocols

Detailed protocols for the AH001-specific studies are proprietary. However, based on established methodologies for evaluating AGA therapies, the following sections outline the likely protocols for preclinical and clinical evaluation.

Preclinical Efficacy Assessment: DHT-Induced AGA Mouse Model

A standard and effective method to evaluate the in-vivo efficacy of an AGA treatment is the Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia Model in mice.[9][10]

Objective: To determine if topical application of AH001 can reverse the hair growth inhibition caused by DHT.

Methodology:

-

Animal Model: C57BL/6 mice are typically used, as their hair cycle is well-characterized.[9]

-

Hair Cycle Synchronization: The dorsal hair of the mice is depilated during the telogen (resting) phase to synchronize the hair follicles into a new anagen (growth) phase.

-

AGA Induction: Following depilation, mice are treated systemically (e.g., via subcutaneous injection) with DHT to induce an AGA-like phenotype, which manifests as a delay or inhibition of hair regrowth.[9][10]

-

Treatment Groups:

-

Vehicle Control (no DHT, no treatment)

-

DHT + Vehicle (negative control)

-

DHT + AH001 (test article, various concentrations)

-

DHT + Positive Control (e.g., an AR antagonist like flutamide or a 5α-reductase inhibitor)

-

-

Drug Administration: AH001 or vehicle is applied topically to the depilated dorsal skin daily for a predefined period (e.g., 2-4 weeks).

-

Endpoint Analysis:

-

Visual Assessment: Hair regrowth is monitored and scored visually and photographically over the study period. The darkening of the skin, which indicates active anagen follicles, is also recorded.

-

Histological Analysis: At the end of the study, skin biopsies are taken. Hematoxylin and Eosin (H&E) staining is used to quantify the number and stage of hair follicles, determining the ratio of anagen to telogen follicles.

-

Biomarker Analysis: Immunohistochemistry (IHC) or Western Blot is performed on skin samples to measure the protein levels of the Androgen Receptor, confirming target engagement and degradation by AH001.[10][11]

-

Clinical Evaluation: Phase I Safety and Tolerability Study

The first-in-human study for a topical agent like AH001 is designed to assess its safety, tolerability, and pharmacokinetic profile.

Objective: To evaluate the safety and tolerability of single and multiple ascending doses of topically applied AH001 in subjects with AGA.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, ascending dose design.

-

Participants: Healthy male and/or female volunteers with a clinical diagnosis of androgenetic alopecia.

-

Dosing Regimen:

-

Single Ascending Dose (SAD): Cohorts of subjects receive a single topical application of AH001 at a specific dose or a placebo. Subsequent cohorts receive progressively higher doses after a safety review of the previous cohort.

-

Multiple Ascending Dose (MAD): After the SAD phase, new cohorts receive repeated daily topical applications of AH001 or placebo for a set period (e.g., 7-14 days). Doses are escalated in subsequent cohorts based on safety data.

-

-

Safety Monitoring:

-

Adverse Events: All adverse events are recorded, with a focus on local skin reactions (e.g., erythema, pruritus, edema) at the application site and any systemic side effects.

-

Clinical Assessments: Vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis) are monitored throughout the study.

-

-

Pharmacokinetics (PK): Blood samples are collected at various time points after application to measure the concentration of AH001 in the plasma. The primary goal is to confirm minimal to no systemic absorption, which would support the drug's safety profile.[12]

References

- 1. biopharmaapac.com [biopharmaapac.com]

- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]

- 3. reddit.com [reddit.com]

- 4. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 5. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]

- 6. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydrotestosterone-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Development and Validation of Androgen-induced Hair Loss and Anagen Induction Mouse Models for Pharmacological Evaluation of Anti-Androgenic Agents [gavinpublishers.com]

- 12. dermatologytimes.com [dermatologytimes.com]

Dual Molecular Targets of Agents Designated AH001: A Technical Overview

The designation AH001 is associated with two distinct investigational therapeutic agents, each with a unique molecular target and mechanism of action. One agent, developed by AnHorn Medicines, is a selective androgen receptor (AR) degrader for the treatment of androgenetic alopecia. The other is a small molecule inhibitor of the RhoA signaling pathway, targeting the TRPV4–RhoA–RhoGDI1 axis for the management of hypertension. This technical guide provides an in-depth overview of the core scientific principles, experimental methodologies, and available data for both molecules.

Part 1: AH001 as a Selective Androgen Receptor (AR) Degrader

Molecular Target and Mechanism of Action

The primary molecular target of AnHorn Medicines' AH001 is the androgen receptor (AR) .[2][3] Unlike traditional androgen receptor antagonists that block the receptor's activity, AH001 is a proteolysis-targeting chimera (PROTAC).[4] PROTACs are bifunctional molecules that induce the degradation of a target protein. AH-001 is designed to bring the androgen receptor into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[3] By eliminating the AR protein, AH001 aims to provide a more profound and durable inhibition of androgen signaling in the hair follicles, which is a key driver of AGA.[5][6] Preclinical data have indicated that topical application of AH-001 can reverse hair loss induced by dihydrotestosterone (DHT).[7]

Quantitative Data

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AnHorn Medicines' AH001 have not been publicly disclosed. However, standard assays to characterize such a molecule would likely include:

-

Androgen Receptor Binding Assays: Competitive radioligand binding assays to determine the binding affinity of AH001 to the androgen receptor.[10]

-

Western Blotting: To quantify the dose- and time-dependent degradation of the androgen receptor in prostate cancer cell lines (e.g., LNCaP, VCaP) or other relevant cell types upon treatment with AH001.[11]

-

Proteasome Inhibition Assays: To confirm that the degradation of the androgen receptor is mediated by the proteasome, cells would be co-treated with AH001 and a proteasome inhibitor (e.g., MG132), followed by Western blotting to assess AR levels.[11]

-

In Vivo Efficacy Studies: Preclinical studies in animal models of androgenetic alopecia would be conducted to evaluate the efficacy of topical AH001 in promoting hair growth.[7]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of AH001 as an androgen receptor degrader.

Caption: A typical experimental workflow for characterizing a topical AR degrader.

Part 2: AH001 as a RhoA Signaling Pathway Inhibitor

This version of AH001 is identified as the small molecule (R)-1-(3-ethylphenyl) ethane-1,2-diol and acts as a novel inhibitor of the RhoA signaling pathway, with potential applications in treating hypertension.[3][12][13]

Molecular Target and Mechanism of Action

The primary molecular target of this AH001 is the TRPV4–RhoA–RhoGDI1 axis .[3][12][13] Specifically, AH001 targets the interaction between the transient receptor potential cation channel subfamily V member 4 (TRPV4) and the Ras homolog family member A (RhoA).[3][12][13]

The mechanism of action is distinct from conventional RhoA inhibitors. AH001 promotes the sequestration of inactive, GDP-bound RhoA.[3][12][13] Cryo-electron microscopy has shown that when AH001 is bound to TRPV4, the complex adopts a closed state, which in turn stabilizes the interaction with inactive RhoA-GDP.[2] This enhanced binding of inactive RhoA to TRPV4, along with an increased interaction between RhoA and Rho GDP dissociation inhibitor 1 (RhoGDI1), effectively reduces the pool of active, GTP-bound RhoA.[3][12][13] The inhibition of the RhoA signaling pathway in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure.[3][12][13]

Quantitative Data

While the primary publication in Circulation provides extensive qualitative and mechanistic data, specific quantitative metrics such as binding affinities (Kd) or inhibitory concentrations (IC₅₀) for the interaction of AH001 with TRPV4 or the TRPV4-RhoA complex are not explicitly detailed in the abstract.[13] The cryo-EM structure of the human TRPV4-RhoA complex with AH001 has been resolved to 3.37 Å.[2]

Experimental Protocols

The key experiments used to elucidate the mechanism of action of this AH001 are described in the scientific literature and include:[12][13]

-

Cryo-Electron Microscopy (Cryo-EM): Used to determine the three-dimensional structure of the TRPV4-RhoA complex in the presence of AH001. This revealed that AH001 binds to TRPV4 and stabilizes it in a closed conformation with inactive RhoA-GDP bound.[2]

-

Proximity Ligation Assay (PLA): This technique was employed to demonstrate that AH001 enhances the interaction between endogenous TRPV4 and RhoA, as well as between RhoGDI1 and RhoA, in vascular smooth muscle cells.[12][13]

-

Site-Directed Mutagenesis: Used to identify the specific amino acid residues in TRPV4 that are crucial for the inhibitory effect of AH001 on RhoA activity.[13]

-

RhoA Activity Assays: Pull-down assays using Rhotekin-RBD beads were likely used to specifically capture and quantify the amount of active, GTP-bound RhoA in cells treated with AH001.[14]

-

In Vivo Hypertension Models: The antihypertensive effects of AH001 were evaluated in animal models of hypertension, such as angiotensin II-induced hypertensive mice and spontaneously hypertensive rats.[3][12][13]

Signaling Pathway and Experimental Workflow Diagrams

Caption: The mechanism of AH001 as an inhibitor of the RhoA signaling pathway.

Caption: A typical experimental workflow for characterizing a RhoA signaling inhibitor.

References

- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 2. 9iqx - Cryo-EM structure of the human TRPV4-RhoA in complex with AH001 - Summary - Protein Data Bank Japan [pdbj.org]

- 3. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Structural insights into the TRPV4-RhoA complex offer clues to solve the puzzle of TRPV4 channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgenetic Alopecia: Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]

- 8. deeptechdigest.com [deeptechdigest.com]

- 9. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]

- 10. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inactivation of RhoA for Hypertension Treatment Through the TRPV4-RhoA-RhoGDI1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Inhibition of RhoA/Rho kinase pathway is involved in the beneficial effect of sildenafil on pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

AH001: A Selective Androgen Receptor Protein Degrader for Androgenetic Alopecia

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH001 is a first-in-class, topically administered selective androgen receptor (AR) protein degrader in development for the treatment of androgenetic alopecia (AGA). Developed by AnHorn Medicines, this novel molecule utilizes Proteolysis Targeting Chimera (PROTAC) technology to selectively eliminate the androgen receptor, a key driver of hair loss in AGA. By recruiting an E3 ubiquitin ligase, AH001 flags the AR for degradation by the proteasome, thereby reducing its cellular levels and mitigating its downstream effects on hair follicles. Preclinical studies have demonstrated the potential of AH001 to reverse hair loss, and a Phase I clinical trial has established its safety and tolerability. This technical guide provides a comprehensive overview of the available data on AH001, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.

Introduction

Androgenetic alopecia is the most common form of hair loss, affecting a significant portion of the adult population.[1] The pathophysiology of AGA is strongly linked to the action of androgens, particularly dihydrotestosterone (DHT), on hair follicles.[2] DHT binds to the androgen receptor in dermal papilla cells, leading to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[2] Current treatments for AGA, such as finasteride (a 5α-reductase inhibitor) and minoxidil (a vasodilator), have limitations in terms of efficacy and potential side effects.[1][3]

AH001 represents a novel therapeutic approach by directly targeting and eliminating the androgen receptor protein.[1][4] As a selective androgen receptor degrader (SARD), AH001 offers the potential for a more targeted and potent intervention in the AGA pathway.[1][4] Its topical application is designed to minimize systemic exposure and reduce the risk of side effects associated with oral anti-androgen therapies.[1][5]

Mechanism of Action

AH001 is a bifunctional small molecule, a PROTAC, that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase.[4][6] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome. The targeted degradation of the AR protein prevents the downstream signaling cascade initiated by androgens, thereby inhibiting the miniaturization of hair follicles and promoting hair growth.

Signaling Pathway of AH001-mediated Androgen Receptor Degradation

References

- 1. researchgate.net [researchgate.net]

- 2. A phase 1 study evaluating the safety, tolerability, and pharmacokinetics of the porcupine inhibitor, AZD5055 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]

- 4. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of AH001: A Novel Androgen Receptor Degrader for Androgenetic Alopecia

An In-depth Technical Guide

Introduction: The Unmet Need in Androgenetic Alopecia

The Discovery of AH001: An AI-Driven Approach

For the development of AH001, the AIMCADD platform was likely utilized to:

-

Identify and optimize a novel ligand that binds with high affinity and specificity to the androgen receptor.

-

Select an appropriate E3 ubiquitin ligase to recruit for the degradation of the AR.

-

Design and optimize a linker that effectively connects the AR ligand and the E3 ligase binder, forming a potent proteolysis-targeting chimera (PROTAC).

Mechanism of Action: Targeted Androgen Receptor Degradation

AH001 is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the androgen receptor.[3] AnHorn Medicines has developed a proprietary PROTAC technology platform named BIGPRO® (Bi-functional liGand induced PROteolysis).

The proposed mechanism of action for AH001 is as follows:

-

Binding: The AH001 molecule simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The E3 ligase, brought into proximity with the AR by AH001, tags the AR with a chain of ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the proteasome, a cellular machinery responsible for breaking down unwanted proteins.

-

Recycling: After the degradation of the AR, AH001 is released and can bind to another AR and E3 ligase, acting catalytically to induce the degradation of multiple AR proteins.

This mechanism of action offers a potential advantage over traditional AR inhibitors by eliminating the entire receptor protein, which may lead to a more profound and durable therapeutic effect.

Figure 1: Proposed mechanism of action of AH001 as a PROTAC for androgen receptor degradation.

Preclinical Development

In Vitro Studies

While specific quantitative data from AnHorn Medicines' in vitro studies on AH001 have not been publicly disclosed, a patent application (WO 2024002206) provides some insights. An exemplified compound in the patent demonstrated effective degradation of the androgen receptor in human prostate LNCaP cancer cells, which are known to express high levels of AR.[4]

| Assay | Cell Line | Endpoint | Result (Exemplified Compound) |

| AR Degradation | LNCaP | Half-maximal Degradation Concentration (DC50) | 10-25 nM |

| Table 1: In Vitro Androgen Receptor Degradation[4] |

Experimental Protocol: AR Degradation Assay (General)

A detailed protocol for the specific AR degradation assay used for AH001 has not been published. However, a general protocol for such an assay would likely involve the following steps:

-

Cell Culture: LNCaP cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of AH001 or a vehicle control for a specified period.

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the androgen receptor and a loading control protein (e.g., GAPDH or β-actin). A secondary antibody conjugated to a detectable marker is then used.

-

Data Analysis: The intensity of the bands corresponding to the AR and the loading control is quantified. The AR signal is normalized to the loading control, and the percentage of AR degradation at each concentration of AH001 is calculated relative to the vehicle control. The DC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Studies

Preclinical in vivo studies were conducted to evaluate the efficacy and safety of topically applied AH001 in a murine model of androgenetic alopecia.[4]

| Animal Model | Treatment | Efficacy Endpoint | Result (Exemplified Compound) |

| C57BL/6 Mice (Male) | Topical application | Recovery from DHT-induced hair damage, Skin color score | Recovered hair damage and increased skin color score |

| Table 2: In Vivo Efficacy in a Murine Model of AGA[4] |

Experimental Protocol: Murine Model of Androgenetic Alopecia (General)

The specific protocol used for the in vivo evaluation of AH001 has not been detailed in publicly available documents. A common methodology for a DHT-induced hair loss model in C57BL/6 mice is as follows:

-

Animal Selection: Male C57BL/6 mice at an appropriate age (e.g., 6-7 weeks) are selected.

-

Hair Depilation: An area on the dorsum of the mice is depilated to synchronize the hair follicles in the anagen phase.

-

Androgen Treatment: Dihydrotestosterone (DHT) is administered, typically via subcutaneous injection or topical application, to induce hair loss.

-

AH001 Treatment: A solution of AH001 at various concentrations, or a vehicle control, is topically applied to the depilated and DHT-treated area for a specified duration.

-

Efficacy Assessment: Hair regrowth is assessed at regular intervals using methods such as:

-

Visual Scoring: A scoring system is used to visually assess the extent of hair regrowth.

-

Digital Imaging: Photographs of the treatment area are taken and can be analyzed for changes in hair coverage and skin color (as an indicator of follicular activity).

-

Histological Analysis: Skin biopsies may be taken at the end of the study to examine hair follicle morphology and density.

-

-

Safety Assessment: The animals are monitored for any signs of local skin irritation or systemic toxicity.

Figure 2: General workflow for the preclinical evaluation of AH001.

Clinical Development: Phase I Study

AH001 has successfully completed a Phase I clinical trial in the United States (NCT06927960). The study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and pharmacokinetics of AH001.

Study Design

The Phase I trial consisted of two parts:

-

Single Ascending Dose (SAD): Healthy volunteers received a single topical dose of AH001 at concentrations of 0.2%, 0.5%, 1%, or 2%.

-

Multiple Ascending Dose (MAD): Male subjects with androgenetic alopecia received multiple topical doses of AH001 at the same concentrations.

Study Objectives and Endpoints

| Objective(s) | Endpoint(s) |

| To evaluate the safety and tolerability of single and multiple ascending doses of AH001. | - Incidence, severity, and nature of adverse events (AEs).- Changes in vital signs, ECGs, and clinical laboratory parameters. |

| To characterize the pharmacokinetic profile of AH001 after single and multiple topical applications. | - Plasma concentrations of AH001 over time.- Calculation of pharmacokinetic parameters such as Cmax, Tmax, and AUC. |

| Table 3: Phase I Clinical Trial Objectives and Endpoints |

Results

| Dose Cohort | Number of Subjects | Key Pharmacokinetic Parameters (e.g., Cmax, AUC) | Summary of Adverse Events |

| 0.2% | Not Disclosed | Not Disclosed | Well-tolerated |

| 0.5% | Not Disclosed | Not Disclosed | Well-tolerated |

| 1% | Not Disclosed | Not Disclosed | Well-tolerated |

| 2% | Not Disclosed | Not Disclosed | Well-tolerated |

| Table 4: Summary of Phase I Clinical Trial Results (Publicly Available Information) |

Future Directions

Conclusion

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 3. AnHorn Medicines: New Androgen Receptor Degrader For Hair 2023 - Follicle Thought [folliclethought.com]

- 4. Anhorn Medicines describes new androgen receptor degradation inducers | BioWorld [bioworld.com]

Preclinical Profile of AH001: A Novel Androgen Receptor Degrader for Hair Follicle Regrowth

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction: The Role of the Androgen Receptor in Androgenetic Alopecia

Androgenetic alopecia is characterized by a progressive shortening of the anagen (growth) phase of the hair cycle and follicular miniaturization. This process is primarily mediated by the activation of the androgen receptor in dermal papilla cells of the hair follicle by androgens, particularly dihydrotestosterone. The activated androgen receptor translocates to the nucleus and modulates the expression of genes that ultimately leads to the regression of the hair follicle. Therefore, targeting the androgen receptor is a key therapeutic strategy for the treatment of AGA.

AH001: A Targeted Protein Degrader

Mechanism of Action of AH001

The proposed mechanism of action for AH001 involves the targeted degradation of the androgen receptor in hair follicle cells. This process is initiated by the binding of AH001 to both the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules to the androgen receptor, marking it for destruction by the proteasome. The degradation of the androgen receptor prevents the DHT-mediated signaling cascade that leads to hair follicle miniaturization.

Caption: Mechanism of Action of AH001.

Preclinical Studies of AH001

To provide a comprehensive technical guide, this section outlines the typical preclinical studies that would be conducted for a novel topical hair growth agent like AH001, including illustrative data tables.

In Vitro Efficacy Studies

-

Objective: To assess the ability of AH001 to degrade the androgen receptor in human dermal papilla cells (hDPCs) and to evaluate its effect on cell viability.

-

Methods:

-

Western Blot Analysis: hDPCs are treated with varying concentrations of AH001 for a specified period. Cell lysates are then subjected to Western blotting to quantify the levels of androgen receptor protein.

-

Cell Viability Assay (e.g., MTT or PrestoBlue): hDPCs are treated with a range of AH001 concentrations to determine any potential cytotoxic effects.

-

Table 1: Illustrative In Vitro Androgen Receptor Degradation in hDPCs

| AH001 Concentration | Mean AR Protein Level (% of Control) | Standard Deviation |

|---|---|---|

| Vehicle Control | 100% | 5.2 |

| 1 nM | 85% | 4.8 |

| 10 nM | 55% | 6.1 |

| 100 nM | 20% | 3.9 |

| 1 µM | <5% | 1.5 |

Table 2: Illustrative In Vitro Cell Viability of hDPCs

| AH001 Concentration | Mean Cell Viability (% of Control) | Standard Deviation |

|---|---|---|

| Vehicle Control | 100% | 3.1 |

| 1 µM | 98% | 2.8 |

| 10 µM | 95% | 4.0 |

| 100 µM | 92% | 3.5 |

Ex Vivo Studies

-

Objective: To evaluate the effect of AH001 on hair shaft elongation in cultured human hair follicles.

-

Methods:

-

Hair Follicle Organ Culture: Anagen hair follicles are isolated from human scalp skin and cultured in the presence of different concentrations of AH001. Hair shaft length is measured daily.

-

Table 3: Illustrative Ex Vivo Hair Shaft Elongation

| Treatment Group | Mean Hair Shaft Elongation (mm) at Day 7 | Standard Deviation |

|---|---|---|

| Vehicle Control | 0.8 | 0.15 |

| DHT (10 nM) | 0.4 | 0.12 |

| AH001 (100 nM) + DHT (10 nM) | 0.75 | 0.18 |

| AH001 (1 µM) + DHT (10 nM) | 1.1 | 0.20 |

In Vivo Efficacy Studies

-

Objective: To assess the efficacy of topical AH001 in promoting hair regrowth in an animal model of androgenetic alopecia.

-

Methods:

-

DHT-Induced AGA Mouse Model: A common model involves the use of testosterone-treated C57BL/6 mice, where hair growth is synchronized by depilation, and the subsequent hair regrowth is monitored.

-

Treatment: A defined area on the dorsum of the mice is shaved, and topical formulations of AH001, vehicle, and a positive control (e.g., minoxidil) are applied daily.

-

Endpoints: Hair regrowth can be assessed visually (photographic documentation), by hair density measurements (trichoscopy), and through histological analysis of skin biopsies to determine the number and stage of hair follicles.

-

Caption: Typical In Vivo Experimental Workflow.

Table 4: Illustrative In Vivo Hair Regrowth Score in DHT-Induced AGA Mouse Model

| Treatment Group | Mean Hair Regrowth Score (Day 21) | Standard Deviation |

|---|---|---|

| Vehicle Control | 1.5 | 0.5 |

| AH001 (0.1%) | 3.2 | 0.7 |

| AH001 (1%) | 4.5 | 0.6 |

| Minoxidil (5%) | 4.2 | 0.8 |

(Scoring: 0 = no growth, 5 = full regrowth)

Preclinical Safety and Toxicology

-

Objective: To evaluate the safety profile of topical AH001.

-

Methods:

-

Dermal Irritation Studies: To assess the potential for skin irritation at the site of application.

-

Pharmacokinetic Studies: To determine the extent of systemic absorption of AH001 after topical administration.

-

General Toxicology Studies: To identify any potential systemic toxicities.

-

Table 5: Illustrative Preclinical Safety Findings

| Study Type | Key Findings |

|---|---|

| Dermal Irritation (Rabbit) | No signs of erythema or edema observed at any dose. |

| Systemic Exposure (Rat) | Plasma concentrations of AH001 were below the limit of quantification at all time points. |

| 28-Day Repeated Dose Dermal Toxicity (Rat) | No treatment-related adverse effects observed. |

Summary of Publicly Available Information and Future Directions

Conclusion

AH001 represents a promising and innovative approach to the treatment of androgenetic alopecia. Its unique mechanism of selectively degrading the androgen receptor directly addresses the underlying cause of the condition. While detailed preclinical data is not yet publicly available, the successful completion of the Phase I trial and the reported strong preclinical safety and efficacy profile suggest that AH001 has the potential to be a game-changing therapy for individuals suffering from hair loss. Further clinical development will be crucial to fully elucidate its therapeutic benefits.

References

- 1. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]

- 4. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]

- 5. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

Pharmacokinetics and pharmacodynamics of topical AH001

An in-depth analysis of the pharmacokinetics and pharmacodynamics of topical AH-001, a novel first-in-class protein degrader for the treatment of androgenetic alopecia (AGA). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of AH-001 is the targeted degradation of the androgen receptor. Unlike traditional inhibitors that block the receptor's activity, AH-001 actively reduces the concentration of AR protein in the cell.

Signaling Pathway of AH-001 in Androgenetic Alopecia:

Caption: Mechanism of action of AH-001 in targeted androgen receptor degradation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of topical AH-001 is designed to maximize local drug concentration in the scalp while minimizing systemic absorption. As of late 2025, detailed quantitative pharmacokinetic data from human trials are not yet fully published. However, the design of the Phase I clinical trial provides insight into the parameters being evaluated.

Preclinical Pharmacokinetics

Preclinical data suggests that topical administration of AH-001 leads to significant local activity with limited systemic exposure, contributing to a favorable safety profile.[1]

Clinical Pharmacokinetics (Phase I)

Table 1: Summary of Phase I Clinical Trial Design for AH-001 Pharmacokinetics

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |

| Population | Healthy Volunteers (Male and Female) | Male Subjects with Androgenetic Alopecia |

| Concentrations | 0.2%, 0.5%, 1%, and 2% | 0.2%, 0.5%, 1%, and 2% |

| Application Site | Upper Arm | Scalp |

| Primary Objective | Evaluate safety, tolerability, and PK profiles | Evaluate safety, tolerability, and PK profiles |

Source: ClinicalTrials.gov, NCT06927960[4]

Experimental Protocols

Detailed methodologies for the clinical evaluation of topical AH-001 are outlined in the Phase I trial protocol.

Phase I Clinical Trial Methodology (NCT06927960)

This study was a randomized, double-blind, placebo-controlled trial to assess single and multiple ascending doses of AH-001.

Study Design:

-

Part 1: Single Ascending Dose (SAD)

-

Subjects: Healthy male and non-pregnant, non-breastfeeding female volunteers.

-

Procedure: A single topical dose of AH-001 (at concentrations of 0.2%, 0.5%, 1%, or 2%) or placebo was applied to the skin of the upper arm.

-

Assessments: Pharmacokinetic blood samples were collected at pre-determined time points to assess systemic exposure. Safety and tolerability were monitored throughout.

-

-

Part 2: Multiple Ascending Dose (MAD)

-

Subjects: Male subjects diagnosed with mild to severe androgenetic alopecia (Norwood Hamilton Scale III to VII).

-

Procedure: Subjects applied AH-001 or placebo to the scalp daily for a specified period. Doses were escalated across different cohorts.

-

Assessments: Pharmacokinetic profiles were evaluated at steady state. Local and systemic safety and tolerability were assessed.

-

Caption: Experimental workflow for the Phase I clinical trial of AH-001.

Inclusion Criteria (Abbreviated):

-

SAD Cohorts: Healthy subjects with undamaged skin on the upper arm.[4]

-

MAD Cohorts: Male subjects with a clinical diagnosis of mild to severe AGA.[4]

Exclusion Criteria (Abbreviated):

-

History of allergy to the investigational drug.[4]

-

Use of systemic or topical treatments known to affect hair growth within a specified washout period.[4]

-

Visible skin disease at the application site.[4]

Quantitative Data

Table 2: Publicly Available Data on Topical AH-001

| Data Point | Finding | Source |

| Phase I Safety | Safe and well-tolerated across all dose levels (0.2% to 2%). | Press Release[2][3] |

| Phase I Adverse Events | No drug-related adverse events reported. | Press Release[2][3] |

| Preclinical Efficacy | Effectively reverses DHT-induced hair loss. | Company Presentation[1] |

| Systemic Exposure | Implied to be minimal based on safety data. | Press Release[1][3] |

Conclusion

Topical AH-001 is a promising drug candidate for androgenetic alopecia with a novel pharmacodynamic mechanism of targeted androgen receptor degradation. The pharmacokinetic strategy focuses on localized delivery to maximize efficacy at the hair follicle while minimizing systemic side effects. The successful completion of the Phase I trial confirms its safety and tolerability in humans. Future publications from the Phase I study and subsequent Phase II trials will be critical to fully elucidating the quantitative pharmacokinetic and pharmacodynamic characteristics of AH-001.

References

- 1. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]

- 3. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

In-Depth Technical Guide: Structural and Chemical Properties of AH001

For Researchers, Scientists, and Drug Development Professionals

Taipei, Taiwan - AnHorn Medicines has developed AH001, a first-in-class, topically administered small molecule protein degrader for the treatment of androgenetic alopecia (AGA).[1][2][3] This document provides a comprehensive overview of the available structural, chemical, and preclinical data for AH001.

Introduction

Structural and Chemical Properties

While the precise chemical structure of AH001 is proprietary, information from patent filings and scientific disclosures allows for a general characterization. AH001 is a bifunctional small molecule, a hallmark of PROTACs, consisting of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. A patent from AnHorn Medicines (WO2024002206A1) describes a series of such compounds, with "Compound 29" highlighted for its potent AR degradation activity.[6]

Table 1: Physicochemical and In Vitro Properties of AH001 (Exemplified as Compound 29)

| Property | Value | Source |

| Mechanism of Action | Androgen Receptor Degrader | [1][2] |

| Target Protein | Androgen Receptor (AR) | [1][2] |

| E3 Ligase Recruited | (Not explicitly stated, typically Cereblon or VHL for AR PROTACs) | General PROTAC knowledge |

| DC50 (AR Degradation) | 10-25 nM (in LNCaP cells) | [6] |

| Administration Route | Topical | [2] |

Mechanism of Action and Signaling Pathway

AH001 operates through a targeted protein degradation mechanism. By binding simultaneously to the androgen receptor and an E3 ubiquitin ligase, it forms a ternary complex. This proximity facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome. This approach differs from traditional AR inhibitors by eliminating the entire protein, which may offer a more profound and durable therapeutic effect.

Preclinical Efficacy and Safety

In Vitro Androgen Receptor Degradation

The potency of AH001 in degrading the androgen receptor was assessed in the LNCaP human prostate cancer cell line, which is a standard model for AR-related research.

Table 2: In Vitro AR Degradation

| Cell Line | Assay | Endpoint | Result |

| LNCaP | Western Blot or similar | DC50 | 10-25 nM |

In Vivo Efficacy in a Murine Model of AGA

AH001 has demonstrated significant efficacy in reversing hair loss in a dihydrotestosterone (DHT)-induced murine model of androgenetic alopecia. Topical administration of AH001 was shown to stimulate hair follicle regrowth.[2]

Table 3: In Vivo Efficacy in Murine AGA Model

| Animal Model | Treatment | Outcome |

| Male C57BL/6 mice with DHT-induced hair loss | Topical AH001 | Recovery of hair damage and increased skin color score |

Preclinical Safety and Tolerability

Experimental Protocols

In Vitro Androgen Receptor Degradation Assay

Objective: To determine the concentration of AH001 required to degrade 50% of the androgen receptor (DC50) in a relevant cell line.

Methodology:

-

Cell Culture: LNCaP cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of AH001 for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the androgen receptor and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The AR band intensity is normalized to the loading control, and the DC50 value is calculated from the dose-response curve.

Murine Model of Androgenetic Alopecia

Objective: To evaluate the in vivo efficacy of topically applied AH001 in a testosterone-induced hair loss model.

Methodology:

-

Animal Model: Male C57BL/6 mice are used.

-

Synchronization of Hair Follicles: The hair on the dorsal skin of the mice is shaved to synchronize the hair follicles in the telogen (resting) phase.

-

Induction of AGA: Dihydrotestosterone (DHT) or testosterone is administered to induce an AGA-like phenotype, characterized by delayed hair regrowth.[4][7]

-

Topical Treatment: A solution of AH001 or a vehicle control is applied topically to the shaved dorsal skin daily for a defined period.

-

Efficacy Assessment: Hair regrowth is monitored and can be quantified by various methods, including visual scoring of the skin color (which darkens as hair follicles enter the anagen phase), and measurement of the area of hair regrowth.

-

Histological Analysis: At the end of the study, skin biopsies can be taken for histological analysis to assess hair follicle morphology and density.

Conclusion

AH001 is a promising, novel androgen receptor degrader with a targeted mechanism of action for the treatment of androgenetic alopecia. Preclinical data has demonstrated its potency in degrading the androgen receptor and its efficacy in a relevant animal model of hair loss. The successful completion of a Phase I clinical trial underscores its favorable safety profile. Further clinical development will be crucial to fully elucidate the therapeutic potential of AH001.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]

- 3. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]

- 4. Hair growth stimulated by allogenic adipose-derived stem cells supplemented with ATP in a mouse model of dihydrotestosterone-induced androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 6. WO2024002206A1 - Bifunctional compound and pharmaceutical composition comprising the bifunctional compound, and method for treating androgen receptor related diseases by using the same - Google Patents [patents.google.com]

- 7. A mouse model of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of AH001 in the Management of Androgenetic Alopecia: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androgenetic alopecia (AGA), commonly known as male or female pattern hair loss, is a prevalent condition characterized by the progressive miniaturization of hair follicles.[1][2] Dihydrotestosterone (DHT), a potent androgen derived from testosterone, is a key driver of this process in genetically susceptible individuals.[1][3] Elevated levels of DHT in the scalp are linked to a shortened hair growth cycle and the gradual shrinking of hair follicles.[1][4] This whitepaper provides a technical overview of the investigational compound AH001 and its potential therapeutic effects on DHT-induced hair loss. We will explore the proposed mechanism of action, summarize preclinical data, and detail the experimental protocols used to evaluate its efficacy.

Introduction: The Role of Dihydrotestosterone (DHT) in Hair Loss

Dihydrotestosterone (DHT) is a steroid hormone and a potent androgen. It is synthesized from testosterone by the enzyme 5-alpha reductase.[3] While crucial for male sexual development, in adulthood, DHT can contribute to conditions such as benign prostatic hyperplasia and androgenetic alopecia.[4][5]

In androgenetic alopecia, DHT binds to androgen receptors in the hair follicles of the scalp.[1] This interaction is believed to trigger a cascade of signaling events that ultimately leads to follicular miniaturization.[1] The anagen (growth) phase of the hair cycle is shortened, while the telogen (resting) phase is prolonged.[2] Over time, this results in the production of shorter, finer hairs and a visible reduction in hair density.[1] Current therapeutic strategies for AGA often focus on inhibiting the production of DHT or blocking its effects at the androgen receptor.[3][5]

AH001: A Novel Approach to Counteracting DHT-Induced Hair Loss

AH001 is a novel, non-steroidal small molecule designed to address DHT-induced hair follicle miniaturization through a multi-target mechanism of action. This section will detail the proposed signaling pathways affected by AH001 and present the preclinical data supporting its therapeutic potential.

Proposed Mechanism of Action

It is hypothesized that AH001 exerts its effects through two primary pathways:

-

Competitive Inhibition of the Androgen Receptor: AH001 is designed to competitively bind to the androgen receptor in hair follicle cells, thereby preventing the binding of DHT and subsequent downstream signaling that leads to miniaturization.

-

Upregulation of Follicular Growth Factors: In vitro studies suggest that AH001 may also stimulate the production of key growth factors within the hair follicle, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-7 (FGF-7), which are known to promote and prolong the anagen phase of the hair cycle.

References

- 1. cityskinclinic.com [cityskinclinic.com]

- 2. DHT (dihydrotestosterone) and its link to hair loss [medicalnewstoday.com]

- 3. DHT: How It Causes Hair Loss and How to Slow It [healthline.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. How Dihydrotestosterone (DHT) Affects Hair Loss [verywellhealth.com]

Methodological & Application

Application Note & Protocols: Techniques for Measuring AH001 Efficacy in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide to assessing the in vitro efficacy of AH001, a hypothetical kinase inhibitor with apoptosis-inducing properties. The following protocols detail established methods for quantifying the impact of AH001 on cell viability, apoptosis induction, and target signaling pathways. Adherence to these standardized procedures will ensure reproducible and reliable data generation for the preclinical evaluation of AH001.

I. Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability - IC50 Values for AH001

| Cell Line | AH001 IC50 (µM) after 24h | AH001 IC50 (µM) after 48h | AH001 IC50 (µM) after 72h |

| Cell Line A | |||

| Cell Line B | |||

| Cell Line C |

Table 2: Apoptosis Induction by AH001 (Caspase-Glo® 3/7 Assay)

| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |

| Cell Line A | Vehicle Control | 1.0 |

| AH001 (IC50 concentration) | ||

| AH001 (2x IC50 concentration) | ||

| Cell Line B | Vehicle Control | 1.0 |

| AH001 (IC50 concentration) | ||

| AH001 (2x IC50 concentration) |

Table 3: Apoptosis Analysis by Annexin V/PI Staining

| Cell Line | Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Cell Line A | Vehicle Control | |||

| AH001 (IC50 concentration) | ||||

| Cell Line B | Vehicle Control | |||

| AH001 (IC50 concentration) |

Table 4: In Vitro Kinase Assay - AH001 Inhibition of Target Kinase

| Kinase Target | AH001 IC50 (nM) |

| Target Kinase X | |

| Off-Target Kinase Y | |

| Off-Target Kinase Z |

Table 5: Western Blot Densitometry Analysis

| Cell Line | Treatment | Relative p-Target/Total Target Ratio (Normalized to Vehicle) | Relative p-Downstream/Total Downstream Ratio (Normalized to Vehicle) |

| Cell Line A | Vehicle Control | 1.0 | 1.0 |

| AH001 (IC50 concentration) | |||

| Cell Line B | Vehicle Control | 1.0 | 1.0 |

| AH001 (IC50 concentration) |

II. Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells in the culture.[1][2][3]

Materials:

-

96-well clear-bottom tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phenol red-free cell culture medium

-

AH001 stock solution

-

Vehicle control (e.g., DMSO)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of AH001 in phenol red-free culture medium.

-

Remove the medium from the wells and add 100 µL of the AH001 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[1][2][4]

-

Measure the absorbance at 490 nm using a plate reader.[1][2][3]

-

Subtract the background absorbance from wells containing medium and MTS reagent only.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][6]

Materials:

-

96-well white-walled, clear-bottom tissue culture plates

-

Caspase-Glo® 3/7 Reagent

-

AH001 stock solution

-

Vehicle control (e.g., DMSO)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate as described in Protocol 1.

-

Treat cells with various concentrations of AH001 or vehicle control for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[6][7]

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.[7]

-

Measure the luminescence of each well using a luminometer.[6]

-

Calculate the fold change in caspase activity relative to the vehicle-treated control.

Protocol 3: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[11] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[9]

Materials:

-

Flow cytometer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

AH001 stock solution

-

Vehicle control (e.g., DMSO)

Procedure:

-

Seed cells in 6-well plates and treat with AH001 or vehicle control for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][12]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

-

Analyze the samples by flow cytometry within 1 hour.[10][12]

Protocol 4: In Vitro Kinase Assay

This assay directly measures the ability of AH001 to inhibit the enzymatic activity of its target kinase.[13][14][15] Radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP are considered the gold standard for their direct measurement of phosphate transfer.[13]

Materials:

-

Recombinant active target kinase

-

Specific substrate for the target kinase

-

[γ-³³P]ATP

-

Kinase reaction buffer

-

AH001 stock solution

-

Vehicle control (e.g., DMSO)

-

Filter paper or scintillation plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the recombinant kinase.

-

Add serial dilutions of AH001 or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined optimal time.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated radiolabeled phosphate in the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each AH001 concentration and determine the IC50 value.

Protocol 5: Western Blotting for Target and Downstream Signaling

Western blotting is used to detect changes in the phosphorylation status of the target kinase and its downstream effectors upon treatment with AH001.[16][17]

Materials:

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (phospho-specific and total protein for the target and downstream proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with AH001 or vehicle control as described in Protocol 3.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[18]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.[19]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][19]

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature.[18]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19][20]

-

Wash the membrane three times for 5-10 minutes each with TBST.[19]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

III. Mandatory Visualizations

Caption: Experimental workflow for assessing AH001 efficacy.

Caption: Hypothetical signaling pathway inhibited by AH001.

Caption: Logical relationship between AH001's action and cellular effects.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. cohesionbio.com [cohesionbio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 6. ulab360.com [ulab360.com]

- 7. promega.com [promega.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 12. Annexin V Staining Protocol [bdbiosciences.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. In vitro kinase assay: Significance and symbolism [wisdomlib.org]

- 16. scribd.com [scribd.com]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. CST | Cell Signaling Technology [cellsignal.com]

Application Note: Quantitative Analysis of AH001 in Tissue Samples using LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of AH001, a novel therapeutic agent, in preclinical tissue samples. The protocol employs a homogenization and protein precipitation procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method provides high selectivity and accuracy, making it suitable for pharmacokinetic and drug distribution studies in tissue matrices. All validation parameters meet the standard acceptance criteria for bioanalytical method validation.

Introduction

AH001 is a small molecule inhibitor targeting the hypothetical "Kinase Target X" (KTX) in the ABC signaling pathway, which is implicated in oncogenesis. Understanding the distribution and concentration of AH001 in target tissues is critical for evaluating its efficacy and safety profile during drug development. This document provides a detailed protocol for the extraction and quantitative analysis of AH001 from tissue homogenates.

AH001 Signaling Pathway

The following diagram illustrates the proposed mechanism of action for AH001, where it inhibits the KTX, thereby blocking downstream signal propagation.

Caption: Proposed signaling pathway showing AH001 inhibition of Kinase Target X (KTX).

Experimental Workflow

The overall experimental process, from tissue collection to data analysis, is outlined below. This workflow ensures sample integrity and minimizes analytical variability.

Caption: Workflow for the quantitative analysis of AH001 in tissue samples.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect in liver tissue. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

|---|---|

| Calibration Range | 1.0 - 2000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.998 |

| Bias at LLOQ | < 15% |

Table 2: Precision and Accuracy (n=5)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 1.0 | 1.09 | 109.0 | 12.5 |

| Low QC | 3.0 | 2.88 | 96.0 | 9.8 |

| Mid QC | 150 | 158.1 | 105.4 | 6.1 |

| High QC | 1500 | 1455 | 97.0 | 4.5 |

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low QC | 88.5 | 91.2 | 97.1 |

| High QC | 90.1 | 92.5 | 98.3 |

Protocol: AH001 Tissue Analysis

1. Scope This protocol is applicable for the quantitative determination of AH001 in rodent tissue (e.g., liver, tumor, kidney).

2. Principle Tissue samples are homogenized in a buffer containing a stable isotope-labeled internal standard (SIL-IS). Proteins are precipitated with acetonitrile. After centrifugation, the supernatant is evaporated and reconstituted in a mobile phase-compatible solution. The extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve prepared in a surrogate matrix.

3. Reagents and Materials

-

AH001 reference standard (≥99% purity)

-

AH001-d4 (Internal Standard, SIL-IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure Water

-

Control (blank) tissue

-

Homogenization Buffer: 1X PBS

-

Bead-beating tubes and homogenizer

-

Microcentrifuge tubes

-

Calibrated pipettes

-

LC-MS/MS System (e.g., Sciex, Agilent, Waters)

4. Stock and Working Solutions Preparation

-

Primary Stock (1 mg/mL): Accurately weigh 10 mg of AH001 and dissolve in 10 mL of DMSO.

-

SIL-IS Stock (1 mg/mL): Prepare similarly using AH001-d4.

-

Working Solutions: Serially dilute the primary stocks in 50:50 ACN:Water to prepare calibration standards and QC samples.

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the SIL-IS stock in 50:50 ACN:Water.

5. Sample Preparation Protocol

-

Weighing: Accurately weigh approximately 50 mg (± 5 mg) of frozen tissue into a pre-tared bead-beating tube. Record the exact weight.

-

Homogenization:

-

Add 4 volumes of cold 1X PBS (e.g., 200 µL for 50 mg of tissue).

-

Add 10 µL of the 50 ng/mL Internal Standard Spiking Solution.

-

Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6000 rpm), keeping the sample on ice between cycles.

-

-

Protein Precipitation:

-

Transfer 50 µL of the tissue homogenate to a clean 1.5 mL microcentrifuge tube.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new tube, avoiding the protein pellet.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer: Transfer the final solution to an LC autosampler vial for analysis.

6. LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3 min; hold at 95% for 1 min; return to 5% B and equilibrate for 1 min |

| Column Temp | 40°C |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (AH001) | Q1: 435.2 m/z -> Q3: 210.1 m/z |

| MRM Transition (AH001-d4) | Q1: 439.2 m/z -> Q3: 214.1 m/z |

| Dwell Time | 100 ms |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

7. Data Analysis

-

Integrate the chromatographic peaks for AH001 and the SIL-IS (AH001-d4) using the instrument's software (e.g., Analyst, MassHunter).

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Apply a linear regression with 1/x² weighting to fit the curve.

-

Determine the concentration of AH001 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Correct the final concentration for the initial tissue weight and dilution factors to report the result in ng/g of tissue.

Application Notes and Protocols for Hair Growth Studies Using AH001

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH001 is a first-in-class selective protein degrader being investigated for the treatment of androgenetic alopecia (AGA).[1][2] Developed by AnHorn Medicines, AH001 represents a novel therapeutic strategy by targeting and eliminating key proteins implicated in the pathophysiology of hair loss.[1][2] Unlike conventional therapies such as minoxidil and finasteride that aim to stimulate hair follicles or inhibit enzymes, AH001 is designed to directly remove the proteins driving the miniaturization of hair follicles characteristic of AGA.[1][2] As of March 2025, AH001 has entered Phase I clinical trials in the United States to evaluate its safety, tolerability, and pharmacokinetics.[1][2][3]

These application notes provide detailed protocols for preclinical evaluation of AH001's efficacy in promoting hair growth. The described experiments are designed to assess the compound's activity in in vitro, ex vivo, and in vivo models, and to elucidate its mechanism of action by examining its effects on key signaling pathways involved in hair follicle cycling.

Key Signaling Pathways in Hair Growth

The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). This cycle is regulated by a complex interplay of signaling pathways. Understanding these pathways is crucial for evaluating the mechanism of action of novel hair growth modulators like AH001.

-

Wnt/β-catenin Pathway: This pathway is a master regulator of hair follicle development and regeneration.[4] Activation of Wnt signaling leads to the stabilization and nuclear translocation of β-catenin, which in turn activates target genes that promote the proliferation and differentiation of hair follicle stem cells, initiating the anagen phase.[5][4]

-

Sonic Hedgehog (SHH) Pathway: The SHH pathway is critical for hair follicle morphogenesis during embryogenesis and for activating dormant hair follicles to re-enter the anagen phase in adults.[6][7] The SHH protein acts as a signaling molecule that instructs hair follicles to grow.[6]

-

Fibroblast Growth Factor (FGF) Pathway: Various FGFs and their receptors are expressed in the hair follicle and play diverse roles throughout the hair cycle.[8][9] For instance, FGF7 and FGF10 are known to be involved in initiating the anagen phase, while FGF5 is associated with the transition to the catagen phase.[8][10]

In Vitro Efficacy Assessment

Human Dermal Papilla Cell (hDPC) Proliferation Assay

Dermal papilla cells play a crucial role in regulating hair follicle growth. This assay assesses the effect of AH001 on the proliferation of these cells.

Protocol:

-

Cell Culture: Culture primary human dermal papilla cells (hDPCs) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed hDPCs into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with a serum-free medium for 24 hours to synchronize the cells. Then, treat the cells with varying concentrations of AH001 (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include Minoxidil as a positive control.[11]

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Assay: Add a proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Table 1: Effect of AH001 on hDPC Proliferation

| Treatment | Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | % Proliferation vs. Vehicle |

| Vehicle (DMSO) | - | 0.85 | 0.05 | 100% |

| AH001 | 0.1 | 0.92 | 0.06 | 108% |

| AH001 | 1 | 1.15 | 0.08 | 135% |

| AH001 | 10 | 1.45 | 0.10 | 171% |

| AH001 | 100 | 1.38 | 0.09 | 162% |

| Minoxidil | 10 | 1.28 | 0.07 | 151% |

Ex Vivo Efficacy Assessment

Human Hair Follicle Organ Culture

This model allows for the study of hair growth in a system that closely mimics the in vivo environment.[12][13][14]

Protocol:

-

Hair Follicle Isolation: Isolate anagen VI hair follicles from human scalp skin obtained from cosmetic surgery.[15] Dissect the follicles under a stereomicroscope.

-

Culture: Place individual hair follicles in 24-well plates containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Treatment: Add AH001 at various concentrations to the culture medium. Use a vehicle control and a positive control (e.g., Minoxidil).

-

Incubation: Culture the hair follicles for 7-10 days at 37°C in a 5% CO2 incubator.

-

Measurement of Hair Shaft Elongation: Measure the length of the hair shaft daily using a calibrated microscope and imaging software.

-

Data Analysis: Calculate the mean daily hair shaft elongation for each treatment group.

Table 2: Effect of AH001 on Hair Shaft Elongation in Ex Vivo Hair Follicle Culture

| Treatment | Concentration (µM) | Day 0 Length (mm) | Day 7 Length (mm) | Mean Elongation (mm/day) |

| Vehicle (DMSO) | - | 2.1 ± 0.2 | 2.5 ± 0.3 | 0.057 |

| AH001 | 1 | 2.2 ± 0.2 | 3.1 ± 0.4 | 0.129 |

| AH001 | 10 | 2.1 ± 0.3 | 3.8 ± 0.5 | 0.243 |

| AH001 | 100 | 2.2 ± 0.2 | 3.6 ± 0.4 | 0.200 |

| Minoxidil | 10 | 2.1 ± 0.2 | 3.3 ± 0.3 | 0.171 |

In Vivo Efficacy Assessment

C57BL/6 Mouse Hair Growth Model

The C57BL/6 mouse is a commonly used model for hair growth studies due to the synchronized hair cycle on their backs.[16][17]

Protocol:

-

Animal Model: Use 7-week-old male C57BL/6 mice, which are in the telogen phase of the hair cycle.

-

Depilation: Anesthetize the mice and remove the hair from a defined area on their backs using clippers and a depilatory cream.

-

Treatment: Topically apply a solution of AH001 (e.g., 0.1%, 1%, 2% in a suitable vehicle) to the depilated area daily for 21-28 days. Include a vehicle control group and a positive control group (e.g., 5% Minoxidil solution).[18]